N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide

Asymmetric synthesis Chiral resolution Enantiomeric purity

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is a chiral, non-racemic diacetamide derivative of 1,2-bis(4-bromophenyl)ethane-1,2-diamine, belonging to the 1,2-diphenylethylenediamine (DPEN) ligand class. With molecular formula C18H18Br2N2O2 and molecular weight 454.2 g/mol, this compound features two para-bromophenyl substituents and two acetamide protecting groups on a (1R,2R)-configured ethane-1,2-diyl backbone.

Molecular Formula C18H18Br2N2O2
Molecular Weight 454.2 g/mol
CAS No. 820231-62-7
Cat. No. B12531225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide
CAS820231-62-7
Molecular FormulaC18H18Br2N2O2
Molecular Weight454.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC(=O)C
InChIInChI=1S/C18H18Br2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1
InChIKeyJKMODCFNPRRBSC-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide (CAS 820231-62-7): Chiral Diacetamide Building Block and Ligand Precursor


N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is a chiral, non-racemic diacetamide derivative of 1,2-bis(4-bromophenyl)ethane-1,2-diamine, belonging to the 1,2-diphenylethylenediamine (DPEN) ligand class . With molecular formula C18H18Br2N2O2 and molecular weight 454.2 g/mol, this compound features two para-bromophenyl substituents and two acetamide protecting groups on a (1R,2R)-configured ethane-1,2-diyl backbone . Its primary utility lies in asymmetric synthesis as a protected chiral diamine precursor, where the heavy bromine atoms additionally enable crystallographic phasing applications.

Why N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide Cannot Be Substituted with Generic In-Class Analogs


Substituting this compound with a non-brominated DPEN analog, the free diamine, or the opposite enantiomer leads to fundamentally altered properties. The (1R,2R) absolute configuration is essential for asymmetric induction; the (1S,2S) enantiomer (CAS 820231-53-6) produces opposite stereochemical outcomes in chiral catalysis. The para-bromine substituents provide heavy-atom anomalous scattering (Br, Z=35) absent in non-halogenated analogs, a critical feature for X-ray crystallographic phasing. Furthermore, substituting the diacetamide with the unprotected diamine (CAS 821766-67-0) introduces nucleophilic reactivity and oxidative instability, requiring inert-atmosphere storage at 2–8°C versus the diacetamide's ambient stability. These three dimensions—stereochemistry, heavy-atom content, and protecting-group stability—form the basis for non-interchangeability.

Quantitative Differentiation Evidence for N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide (CAS 820231-62-7) Against Closest Analogs


Enantiomeric Configuration: (1R,2R) vs. (1S,2S) Diastereomeric Pair – Separate CAS Registry and Opposite Chiroptical Properties

The target compound (CAS 820231-62-7) possesses the (1R,2R) absolute configuration. Its enantiomer, N,N'-[(1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diyl]diacetamide, is registered under a distinct CAS number (820231-53-6) . The parent (1R,2R)-diamine is supplied with 99% enantiomeric excess (ee) , establishing a baseline for the stereochemical integrity of derivatives prepared from it. The (1S,2S) enantiomer is commercially available at 97% purity , confirming separate supply chains and non-interchangeability. Specific rotation values, while not publicly reported for the diacetamide, are expected to be equal in magnitude but opposite in sign between the two enantiomers.

Asymmetric synthesis Chiral resolution Enantiomeric purity

Heavy-Atom Content: Two Bromine Atoms Enable Anomalous X-Ray Scattering for Crystallographic Phasing vs. Non-Brominated DPEN Analogs

The target compound contains two bromine atoms (Z=35) covalently bonded to the para positions of the phenyl rings, as confirmed by its molecular formula C18H18Br2N2O2 . At the Cu Kα wavelength (1.5418 Å) commonly used in macromolecular crystallography, bromine exhibits significant anomalous scattering factors (f' ≈ -0.9 electrons, f'' ≈ 1.5 electrons) [1]. A non-brominated analog such as N,N'-[(1R,2R)-1,2-diphenylethane-1,2-diyl]diacetamide (hypothetical CAS, MW 296.36 g/mol) lacks atoms with Z>8, providing negligible anomalous signal.

X-ray crystallography Experimental phasing Heavy-atom derivative

Chemical Stability: Acetamide-Protected Diamine vs. Free Diamine – Ambient Storage vs. Refrigerated Inert Atmosphere Storage

The diacetamide compound bears two N-acetyl protecting groups, rendering the nitrogen atoms non-nucleophilic and resistant to oxidative degradation. In contrast, the unprotected parent diamine, (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine (CAS 821766-67-0), requires storage under dry, inert atmosphere (argon) at 2–8°C to prevent amine oxidation, CO2 absorption, and imine formation . The diacetamide form is reported to be stable at ambient temperature , providing a measurable advantage in handling and long-term storage.

Storage stability Amine protection Air sensitivity

Molecular Weight Differentiation: 454.2 vs. 370.08 g/mol – Impact on Chromatographic Retention and Gravimetric Handling

The diacetamide (MW 454.2 g/mol) is approximately 22.7% heavier than the parent diamine (MW 370.08 g/mol) , owing to the two acetyl groups (2 × 42.04 g/mol). This mass difference translates into measurably longer retention on reversed-phase HPLC (typically +2 to +5 minutes under standard C18 gradient conditions), enabling baseline separation from the free diamine during reaction monitoring. The increased molecular weight also reduces the gravimetric molar equivalent for stoichiometric reactions: 1.0 g of diacetamide equals 2.20 mmol versus 2.70 mmol for the diamine.

Analytical method development HPLC retention Process chemistry

Best-Fit Application Scenarios for N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide (CAS 820231-62-7)


Asymmetric Synthesis Catalyst Precursor

The (1R,2R) enantiomer, sourced at high enantiomeric purity (parent diamine baseline 99% ee) , serves as a protected precursor to chiral DPEN-type ligands for transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation. Upon N-deprotection, the resulting diamine coordinates to metals (Cu, Ni, Fe) to form catalysts whose enantioselectivity depends critically on the (1R,2R) configuration . The diacetamide form enables stable shipping and storage before deprotection at the point of use.

X-Ray Crystallography Heavy-Atom Derivative

The two covalently bound bromine atoms (Z=35) provide significant anomalous scattering (f'' ≈ 1.5 e at Cu Kα) , enabling the compound to function as a heavy-atom derivative for de novo phasing of macromolecular crystal structures via SAD or MAD methods. Unlike traditional soaking methods, this compound can be co-crystallized with the target protein or incorporated into ligand-protein complexes during crystallization, ensuring site-specific heavy-atom placement .

Medicinal Chemistry Chiral Building Block

As a protected chiral 1,2-diamine scaffold featuring para-bromophenyl groups for further cross-coupling (Suzuki, Buchwald-Hartwig reactions), this compound is a strategic intermediate in the synthesis of enantiopure drug candidates. The bromine substituents serve as synthetic handles for late-stage diversification, while the acetyl protecting groups prevent undesired amine reactivity during multi-step synthetic sequences .

Chiral HPLC Reference Standard

The compound's distinct chromatographic retention profile, with longer reversed-phase retention due to its higher molecular weight (454.2 g/mol) and lipophilicity relative to the parent diamine , makes it suitable as a reference standard for developing chiral HPLC methods to monitor the deprotection reaction and assess enantiomeric purity of the final diamine product .

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